molecular formula C28H32N2OS B11640594 3-(4-methylbenzyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

3-(4-methylbenzyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No.: B11640594
M. Wt: 444.6 g/mol
InChI Key: SFSCZXNECSTMBX-UHFFFAOYSA-N
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Description

3-[(4-METHYLPHENYL)METHYL]-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-METHYLPHENYL)METHYL]-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzoquinazoline core, followed by the introduction of the spiro cyclohexane ring. Key steps include:

    Formation of the benzoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the spiro cyclohexane ring: This step often involves a nucleophilic substitution reaction where a suitable cyclohexane derivative is introduced.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-METHYLPHENYL)METHYL]-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the methylphenyl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in antimicrobial or anticancer research.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-METHYLPHENYL)METHYL]-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-METHYLPHENYL)METHYL]-2-(PROPYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE is unique due to its spiro connection and the presence of both methylphenyl and propylsulfanyl groups

Properties

Molecular Formula

C28H32N2OS

Molecular Weight

444.6 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C28H32N2OS/c1-3-17-32-27-29-25-23-10-6-5-9-22(23)18-28(15-7-4-8-16-28)24(25)26(31)30(27)19-21-13-11-20(2)12-14-21/h5-6,9-14H,3-4,7-8,15-19H2,1-2H3

InChI Key

SFSCZXNECSTMBX-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)C)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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